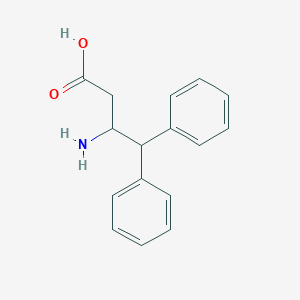

3-Amino-4,4-diphenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,4-diphenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11,17H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWWMUHNEWGJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620305 | |

| Record name | 3-Amino-4,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380861-91-6 | |

| Record name | 3-Amino-4,4-diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 3-Amino-4,4-diphenylbutanoic Acid in Peptidomimetic Design

A Technical Guide for Advanced Drug Discovery

Executive Summary: The "Steric Anchor" of Peptidomimetics

In the landscape of non-canonical amino acids, 3-amino-4,4-diphenylbutanoic acid (often abbreviated as

Unlike standard

-

Force Helicity: The steric bulk promotes specific torsional angles (

), stabilizing 14-helix secondary structures in -

Enhance Lipophilicity: The two phenyl rings drastically increase

, facilitating membrane permeability for intracellular targets. -

Block Metabolic Degradation: The non-natural backbone combined with steric shielding renders adjacent peptide bonds nearly immune to standard proteases.

This guide details the synthesis, handling, and application of this building block, moving beyond basic textbook descriptions to address the practical challenges of working with such a sterically hindered moiety.

Structural & Physicochemical Profile

Understanding the geometry of 3-amino-4,4-diphenylbutanoic acid is prerequisite to its successful application.

| Property | Specification | Implications for Drug Design |

| IUPAC Name | 3-Amino-4,4-diphenylbutanoic acid | N/A |

| Common Abbr. | Used in foldamer nomenclature. | |

| Chirality | C3 Center (usually S or R) | Controls helical screw sense (Left vs. Right). |

| Side Chain | Benzhydryl ( | High steric bulk; drives hydrophobic collapse. |

| Backbone | Adds one methylene unit; expands backbone by ~1.2 Å per residue. | |

| LogP | ~2.5 - 3.0 (estimated) | Significantly increases hydrophobicity of peptides. |

| Torsion Constraints | Restricts | Favors gauche conformation ( |

Synthetic Protocol: The Arndt-Eistert Homologation[1][2][3][4][5]

While various routes exist (e.g., Rodionov condensation), the Arndt-Eistert homologation of

Mechanism of Action

The transformation involves the conversion of an activated acid to a diazoketone, followed by a Wolff Rearrangement.[1][2] The chirality at the

Step-by-Step Workflow

Precursor: Fmoc-L-Diphenylalanine (Fmoc-Dip-OH)

Target: Fmoc-L-

Phase 1: Activation & Diazoketone Formation [2][3]

-

Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), THF, Diazomethane (or TMS-Diazomethane).

-

Protocol:

-

Dissolve Fmoc-Dip-OH in anhydrous THF under Argon. Cool to -15°C.

-

Add NMM (1.1 eq) followed by IBCF (1.1 eq). Critical: Maintain low temp to prevent mixed anhydride decomposition. Stir for 15 min.

-

Safety Alert: Add ethereal diazomethane (excess, ~2.5 eq) carefully. If using TMS-Diazomethane, ensure proper ventilation and quenching protocols are ready.

-

Stir at 0°C for 3 hours, then warm to RT.

-

Workup: Quench excess diazomethane with dilute acetic acid. Wash with sat. NaHCO3 and brine. Isolate the

-diazoketone intermediate.[1][4][2]

-

Phase 2: Wolff Rearrangement

-

Reagents: Silver Benzoate (catalyst), 1,4-Dioxane/Water (9:1).

-

Protocol:

-

Dissolve the diazoketone in Dioxane/Water.

-

Add Silver Benzoate (0.1 eq).

-

Sonication: Apply ultrasound (sonication) at RT. This significantly accelerates the rearrangement compared to thermal heating and reduces side products.

-

Monitor N2 evolution. Reaction is complete when gas evolution ceases (typically < 1 hr).

-

Purification: Acidify to pH 2, extract with EtOAc. Recrystallize to obtain pure Fmoc-3-amino-4,4-diphenylbutanoic acid.

-

Visualizing the Pathway

Figure 1: The Arndt-Eistert Homologation pathway for converting alpha-amino acids to beta-amino acids with retention of stereochemistry.

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating 3-amino-4,4-diphenylbutanoic acid into a peptide chain is non-trivial due to the massive steric bulk of the benzhydryl group. Standard protocols often fail, leading to deletion sequences.

The "Steric Zipper" Challenge

The diphenyl group shields the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during coupling).

Optimized Coupling Protocol

| Parameter | Standard AA | 3-Amino-4,4-diphenylbutanoic Acid |

| Coupling Reagent | HBTU or DIC/HOBt | HATU or PyAOP (HOAt-based reagents are superior for sterics). |

| Base | DIPEA (2 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA (controlled). |

| Time | 30 - 60 min | 2 - 4 hours (Double coupling recommended). |

| Solvent | DMF | DMF/NMP (1:1) or pure NMP (improves solubility of hydrophobic segments). |

| Monitoring | Kaiser Test | Chloranil Test (Kaiser is unreliable for secondary amines or hindered primaries). |

Strategic Placement

-

N-Terminal Capping: Placing this residue at the N-terminus is easiest.

-

Mid-Sequence: If placing in the middle of a sequence, the subsequent amino acid coupling will be extremely difficult.

-

Solution: Use a "magic mixture" of HATU/HOAt and elevate temperature to 50°C (microwave assisted) for the next residue.

-

Applications in Drug Discovery[6][7]

Proteolytic Stability

The

-

Data Point: Peptides containing

-hDip often exhibit half-lives (

Disruption of Protein-Protein Interactions (PPIs)

Many PPIs rely on "hot spots" involving phenylalanine or tryptophan residues inserting into hydrophobic pockets (e.g., p53-MDM2 interaction).

-

Substitution Strategy: Replacing a key Phenylalanine with 3-amino-4,4-diphenylbutanoic acid can increase binding affinity (

) by filling the hydrophobic pocket more completely while simultaneously preventing proteolytic degradation of the inhibitor.

Foldamer Design (14-Helix)

-peptides can form stable secondary structures known as helices.-

The 14-Helix: Defined by H-bonds between the amide proton of residue

and the carbonyl of residue -

Role of Diphenyl: The steric repulsion between the side chain and the backbone forces the torsion angles (

) into the specific range required for 14-helix formation. It is a "helix inducer."

Figure 2: The logical flow of how steric constraints translate to secondary structure stabilization.

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

-

Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry. Link

-

Aguilar, N., et al. (2007). "Wolff Rearrangement of alpha-Diazoketones Derived from N-Protected Amino Acids." Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-4,4-diphenylbutanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Amino-4,4-diphenylbutanoic acid

3-Amino-4,4-diphenylbutanoic acid is a crucial scaffold in medicinal chemistry. Its structural motif, featuring a γ-amino acid backbone combined with two phenyl groups at the C4 position, imparts unique conformational constraints and lipophilicity. These characteristics make it a valuable building block for synthesizing analogues of neurotransmitters like GABA and for developing novel therapeutic agents. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of their respective merits for laboratory and industrial-scale production.

Chapter 1: The Michael Addition Approach: A Foundational Pathway

The conjugate addition, or Michael reaction, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Its application to the synthesis of γ-amino acids is particularly effective. This pathway typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, establishing the core carbon skeleton of the target molecule.[1]

Mechanistic Rationale

The strategy hinges on the reaction of a stabilized carbanion (the Michael donor) with an electrophilic α,β-unsaturated system (the Michael acceptor). For the synthesis of the 3-Amino-4,4-diphenylbutanoic acid backbone, a common approach involves the reaction of a nitromethane derivative with a diphenyl-substituted acceptor or a malonate derivative with a nitroalkene. The nitro group is an excellent precursor to the amine functionality, readily reduced in a subsequent step.

The choice of base is critical; it must be strong enough to deprotonate the Michael donor without promoting undesired side reactions like polymerization or self-condensation of the acceptor. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[3]

Visualizing the Michael Addition Pathway

Caption: General workflow for the Michael Addition synthesis route.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a synthesized representation of a common Michael addition approach.

Step 1: Synthesis of the Nitroalkene Acceptor

-

In a cooled reactor (-5°C), a solution of benzaldehyde and nitromethane in ethanol is prepared.

-

A 30% (w/w) solution of sodium methoxide in ethanol is added dropwise, maintaining the low temperature. The reaction is stirred for approximately 2 hours.

-

The reaction is then neutralized to a pH of 2 using a solution of hydrochloric acid in ethanol to yield the nitroalkene intermediate.[3]

Step 2: Michael Addition

-

In a separate vessel, a solution of diethyl malonate and sodium methoxide in ethanol is prepared at -5°C.

-

The previously synthesized nitroalkene is added to this solution.

-

This mixture is then added to the solution containing the diethyl malonate anion.

Step 3: Reduction and Hydrolysis

-

The resulting Michael adduct is transferred to a hydrogenation reactor.

-

A Palladium-carbon (Pd/C) catalyst is added.

-

The reactor is pressurized with hydrogen gas and heated to approximately 55°C for 8 hours.

-

After the reaction, the catalyst is removed by filtration. The resulting solution contains the target amino acid, often as a hydrochloride salt.[3]

Chapter 2: Synthesis via Hofmann Rearrangement

An alternative and robust pathway utilizes the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This route offers a different set of intermediates and strategic considerations.

Mechanistic Rationale

This pathway begins with the condensation of benzaldehyde and ethyl acetoacetate to build a 3-phenylglutaric acid backbone.[3][4] This diacid is then converted to an anhydride, which, upon reaction with ammonia, forms a mono-amide, mono-acid species. The crucial Hofmann rearrangement is then induced, typically using an oxidant like sodium hypochlorite under alkaline conditions.[3] This step proceeds via a reactive nitrene intermediate, which rearranges to form an isocyanate that is subsequently hydrolyzed to the primary amine, yielding the final product. The elegance of this route lies in its use of well-established, high-yielding reactions.

Visualizing the Hofmann Rearrangement Pathway

Caption: Key transformations in the Hofmann Rearrangement synthesis.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is adapted from established industrial methods.[3]

Step 1: Condensation

-

Charge benzaldehyde and ethyl acetoacetate (1:2 molar ratio) into a suitable reactor containing a protic solvent like ethanol.

-

Add a catalytic amount of piperidine.

-

Stir the reaction at a temperature below 40°C for 36-48 hours.

-

Cool the mixture and isolate the precipitated product, 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester, by filtration.[3]

Step 2: Hydrolysis and Decarbonylation

-

Treat the ester from Step 1 with a strong alkaline solution (e.g., aqueous NaOH or KOH) and heat. This hydrolyzes the ester groups and induces decarbonylation to form 3-phenylglutaric acid.[4]

Step 3: Anhydride Formation and Ammonolysis

-

Dehydrate the 3-phenylglutaric acid, typically by heating with a dehydrating agent, to form 3-phenylglutaric anhydride.

-

Hydrolyze the anhydride with a strong aqueous ammonia solution to yield 5-amino-5-oxo-3-phenyl-pentanoic acid.[3]

Step 4: Hofmann Rearrangement

-

Treat the product from Step 3 with an oxidant such as sodium hypochlorite under alkaline conditions.

-

The reaction mixture is carefully controlled to facilitate the rearrangement, yielding 3-Amino-4,4-diphenylbutanoic acid.[3]

Chapter 3: Asymmetric Synthesis Strategies

For many pharmaceutical applications, obtaining a single enantiomer of the target molecule is paramount. Asymmetric synthesis of 3-Amino-4,4-diphenylbutanoic acid can be approached through several advanced methodologies, including chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.

Rationale and Approaches

-

Asymmetric Michael Addition: This approach modifies the standard Michael addition by incorporating a chiral catalyst or a chiral nucleophile. For instance, a chiral phase-transfer catalyst can be used to control the stereochemistry of the addition of a malonate to a nitroalkene. Alternatively, organocatalysts, such as chiral amines or thioureas, can activate the reactants to favor the formation of one enantiomer.[5][6]

-

Enzymatic Resolution: This technique involves the use of enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture.[7][8][9] For example, a racemic ester of the target amino acid can be subjected to enzymatic hydrolysis, where the enzyme will selectively hydrolyze one enantiomer to the carboxylic acid, allowing for the separation of the unreacted ester (one enantiomer) and the acid product (the other enantiomer).[7][8]

-

Asymmetric Hydrogenation: If a precursor containing a prochiral double bond is synthesized, asymmetric hydrogenation using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) can selectively reduce one face of the double bond, establishing the desired stereocenter.[8][10]

Visualizing an Asymmetric Pathway

Caption: Conceptual flow for an organocatalyzed asymmetric Michael addition.

Chapter 4: Comparative Analysis of Synthetic Routes

The optimal choice of a synthetic pathway depends on several factors, including the desired scale, cost of starting materials, required stereochemical purity, and available equipment.

| Parameter | Michael Addition Route | Hofmann Rearrangement Route | Asymmetric Synthesis Route |

| Starting Materials | Benzaldehyde, Nitromethane, Diethyl malonate[3] | Benzaldehyde, Ethyl Acetoacetate[3] | Varies; often similar to achiral routes but with added chiral reagents/catalysts. |

| Key Transformations | Michael Addition, Nitro Reduction[3] | Condensation, Hydrolysis, Hofmann Rearrangement[3][4] | Asymmetric C-C bond formation or enzymatic resolution.[8] |

| Reported Overall Yield | Typically high, can be in the range of 85-95% for hydrochloride salts.[3] | Generally high and suitable for industrial production.[3] | Highly variable depending on the specific method and optimization. |

| Scalability | Well-suited for industrial scale-up.[3] | Proven for industrial production.[4] | Can be challenging and costly to scale due to expensive catalysts or enzymes. |

| Process Complexity | Can be streamlined into a one-pot or two-step process.[3] | A multi-step synthesis with several intermediate isolations.[3] | Often adds complexity through specialized catalysts, enzymes, or chiral auxiliaries. |

| Stereocontrol | Produces a racemic mixture unless a chiral variant is used. | Produces a racemic mixture. | The primary goal is to produce a single enantiomer with high enantiomeric excess. |

| Key Advantages | Streamlined process, high yields. | Uses inexpensive, readily available starting materials and classical reactions. | Provides access to enantiomerically pure material, crucial for pharmaceutical use. |

| Key Disadvantages | Use of nitromethane can require special handling. | Longer, multi-step process. | Higher cost of reagents/catalysts, potentially lower overall yields. |

References

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PMC. [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

- EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.

-

Recent Development in the Synthesis of Pregabalin | Request PDF. ResearchGate. [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

- WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes.

-

Pregabalin. [Link]

-

Michael addition reaction. Wikipedia. [Link]

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

-

Michael Addition. LabXchange. [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. LabXchange [labxchange.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 5. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]

- 6. WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lupinepublishers.com [lupinepublishers.com]

- 10. renyi.hu [renyi.hu]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-4,4-diphenylbutanoic acid in Aqueous vs. Organic Solvents

Preamble: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, solubility stands as a primary gatekeeper to bioavailability and therapeutic efficacy. For a molecule such as 3-Amino-4,4-diphenylbutanoic acid, a derivative of γ-Aminobutyric acid (GABA) with significant structural complexity, understanding its solubility profile is not merely a perfunctory step but a foundational pillar of its entire development program. The two bulky, non-polar phenyl groups suggest inherent lipophilicity, while the amino acid moiety introduces ionizable centers, creating a complex interplay of forces that govern its interaction with different solvent environments.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of 3-Amino-4,4-diphenylbutanoic acid. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and interpretable dataset that can confidently guide formulation, bioassay design, and preclinical studies.

Theoretical Foundations: Kinetic vs. Thermodynamic Solubility

Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions pertinent to different stages of drug development.[1][2]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[3][4] This value is critical for formulation development, where long-term stability and maximum drug load are paramount.[3] The most reliable method for its determination is the Shake-Flask method.[5][6][7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically DMSO) is added to an aqueous buffer.[1][8][9] It is a measure of how readily a compound precipitates from a supersaturated solution. In early drug discovery, where thousands of compounds are screened, kinetic solubility assays are favored for their high throughput and low compound consumption.[1][2][9] They provide an early warning system for compounds that may pose challenges in downstream assays or in vivo absorption.

The choice between these assays is a strategic one, guided by the stage of research.

Caption: Logical workflow for selecting a solubility assay based on the drug development stage.

The Influence of Molecular Structure and pH

3-Amino-4,4-diphenylbutanoic acid is an amino acid. In aqueous solution, it exists as a zwitterion at its isoelectric point (pI), carrying both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-).[10][11] This zwitterionic nature enhances solubility in polar solvents like water, where strong attractions form between the polar water molecules and the charged ends of the amino acid.[10] Conversely, these strong ionic attractions within the crystal lattice make it difficult for non-polar organic solvents to provide sufficient energy to break the lattice apart, leading to poor solubility.[10]

The solubility of this compound is expected to be highly pH-dependent.[12][13][14]

-

In acidic solutions (pH < pI): The carboxyl group is protonated (-COOH), and the molecule carries a net positive charge (cationic form).

-

In alkaline solutions (pH > pI): The amino group is deprotonated (-NH2), and the molecule carries a net negative charge (anionic form).

The formation of these charged species disrupts the zwitterionic crystal lattice and increases interaction with water, typically leading to a U-shaped solubility-pH profile with minimum solubility around the isoelectric point.[13][15]

Caption: Relationship between pH, ionic species, and expected aqueous solubility.

Experimental Design and Protocols

A comprehensive solubility assessment requires a multi-faceted approach. We will determine both the thermodynamic and kinetic solubility in a range of pharmaceutically relevant aqueous and organic solvents.

Materials and Solvents

-

Test Compound: 3-Amino-4,4-diphenylbutanoic acid (solid, purity >98%)

-

Aqueous Media:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl / KCl buffer, pH 2.0

-

0.1 M Acetate buffer, pH 4.5

-

0.1 M Phosphate buffer, pH 6.5

-

0.1 M Borate buffer, pH 9.0

-

-

Organic Solvents (ACS Grade or higher):

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

2-Propanol (IPA)

-

Diethyl ether

-

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This protocol is the gold standard for determining equilibrium solubility and must be performed with meticulous care to ensure equilibrium is truly reached.[5][6]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Amino-4,4-diphenylbutanoic acid (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[5]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (aqueous or organic) to each vial.

-

Equilibration: Securely cap the vials. Place them in an orbital shaker or on a vial roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable to ensure equilibrium is reached.[6][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, filter the aliquot through a 0.45 µm syringe filter (e.g., PVDF or PTFE). The choice of filter material should be validated to ensure it does not bind the compound. Discard the first few drops of the filtrate to avoid any dilution or adsorption effects from the filter itself.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[3][5] Prepare a standard curve using known concentrations of the test compound to accurately determine its concentration in the saturated solution.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or µM.

Protocol 2: Kinetic Solubility from DMSO Stock

This high-throughput method is ideal for early-stage assessment.[16][17]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 3-Amino-4,4-diphenylbutanoic acid in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

-

Assay Plate Preparation: Add the chosen aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the wells. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effects.[2]

-

Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[9]

-

Precipitate Removal: Use a 96-well filter plate to separate the precipitated compound from the soluble fraction.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable high-throughput method like LC-MS/MS or UV-Vis plate reader.[9] A calibration curve prepared in a matching DMSO/buffer concentration is essential for accurate quantification.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables. Below are templates for presenting the solubility data for 3-Amino-4,4-diphenylbutanoic acid. The values provided are illustrative and based on the expected chemical properties of a zwitterionic compound with significant hydrophobic character.

Table 1: Thermodynamic Solubility in Aqueous Buffers at 25°C

| Aqueous Medium | pH | Solubility (µg/mL) | Solubility (µM) |

| HCl/KCl Buffer | 2.0 | > 1000 | > 3531 |

| Acetate Buffer | 4.5 | 150 | 529 |

| Phosphate Buffer | 6.5 | 55 | 194 |

| PBS | 7.4 | 80 | 282 |

| Borate Buffer | 9.0 | > 1000 | > 3531 |

Interpretation: The data illustrates the classic U-shaped pH-solubility profile. The minimum solubility is observed around neutral pH (6.5), which is likely close to the compound's isoelectric point. At low and high pH, the formation of the cationic and anionic species, respectively, dramatically increases aqueous solubility.

Table 2: Thermodynamic Solubility in Organic Solvents at 25°C

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Comments |

| DMSO | 7.2 | > 50 | High solubility due to polar aprotic nature. |

| Methanol | 5.1 | 5.2 | Moderate solubility in polar protic solvent. |

| Ethanol | 4.3 | 2.1 | Lower solubility than methanol. |

| 2-Propanol | 3.9 | 0.8 | Solubility decreases with decreasing polarity. |

| Acetonitrile | 5.8 | 0.5 | Poorly soluble despite polarity. |

| Diethyl Ether | 2.8 | < 0.01 | Insoluble in non-polar solvent. |

Interpretation: As expected for an amino acid derivative, the compound shows high solubility in the highly polar aprotic solvent DMSO.[18] Solubility in polar protic alcohols decreases as the alkyl chain length increases and polarity decreases.[15] The very low solubility in a non-polar solvent like diethyl ether is characteristic of compounds with strong intermolecular ionic interactions.[10][19]

Table 3: Kinetic Solubility in PBS (pH 7.4) at 25°C

| Assay | Solubility (µM) |

| Kinetic Solubility | 115 |

Interpretation: The kinetic solubility is often higher than the thermodynamic solubility at the same pH. This is because the kinetic assay measures the point of precipitation from a supersaturated solution, while the thermodynamic assay measures the true equilibrium state. This result suggests that while the compound's equilibrium solubility is low at physiological pH, it may be possible to formulate it in a way that achieves a temporary supersaturated state, which can be beneficial for absorption.

Conclusion

The solubility profile of 3-Amino-4,4-diphenylbutanoic acid is a complex function of its zwitterionic amino acid core and its lipophilic diphenyl groups. This guide outlines a robust, mechanistically-driven strategy for its characterization. The key takeaways for any researcher are:

-

Aqueous solubility is profoundly pH-dependent. Characterization across a range of pH values is not optional; it is essential for predicting behavior in different biological environments.

-

Thermodynamic and kinetic solubility provide different but complementary information. Kinetic data is invaluable for early-stage screening, while thermodynamic data is the bedrock of successful formulation.

-

Organic solvent solubility is limited, except in highly polar aprotic solvents like DMSO. This has significant implications for stock solution preparation and handling in biological assays.

By following the principles and protocols detailed herein, drug development professionals can generate a high-quality, comprehensive solubility dataset for 3-Amino-4,4-diphenylbutanoic acid, enabling informed decisions and mitigating risks in the path towards a viable therapeutic candidate.

References

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Pardhi, D. M., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science. Retrieved from [Link]

-

Sreekanth, B. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved from [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Bergström, C. A., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Retrieved from [Link]

-

Jouyban, A. (2018). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Patel, J. R., et al. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. Retrieved from [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Retrieved from [Link]

-

Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride Properties. Retrieved from [Link]

-

Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-4-(4-phenylphenyl)butanoic Acid. Retrieved from [Link]

-

Khoshkbarchi, M. K., & Vera, J. H. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]

-

Box, K. J., & Comer, J. (2019). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Retrieved from [Link]

-

Javan, N., et al. (2022). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

-

Aliyeva, M., et al. (2023). Solubilities of Amino Acids in the Presence of Chaotropic Anions. PATh. Retrieved from [Link]

-

Pérez-Pabón, J. C., et al. (2023). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. Retrieved from [Link]

-

Lafitte, T., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. evotec.com [evotec.com]

- 4. protocols.io [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. asianpubs.org [asianpubs.org]

- 18. lifechemicals.com [lifechemicals.com]

- 19. homework.study.com [homework.study.com]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Peptides Containing 3-Amino-4,4-diphenylbutanoic Acid

[1]

Abstract & Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery to enhance metabolic stability and receptor selectivity. 3-Amino-4,4-diphenylbutanoic acid is a

However, the introduction of this residue presents significant synthetic challenges. The massive steric bulk of the diphenyl group creates a "steric umbrella" that hinders both the coupling of the amino acid itself and, more critically, the acylation of its N-terminus during subsequent chain elongation.

This Application Note provides a high-fidelity protocol for the Solid-Phase Peptide Synthesis (SPPS) of sequences containing 3-Amino-4,4-diphenylbutanoic acid, focusing on overcoming steric hindrance and preventing deletion sequences.

Chemical Characteristics & Synthetic Challenges[1][2][3][4][5][6][7]

Before initiating synthesis, it is vital to understand the specific hurdles imposed by this molecule:

| Feature | Impact on Synthesis | Mitigation Strategy |

| The amine is attached to the | Use high-efficiency coupling reagents (e.g., HATU, COMU).[1][2] | |

| Diphenyl Steric Bulk | The two phenyl rings create a massive steric shield.[1] | Double coupling is mandatory.[1] Extended reaction times or microwave energy is required.[1] |

| Hydrophobicity | The diphenyl group significantly increases peptide lipophilicity, leading to potential on-resin aggregation.[1] | Use "magic solvents" (e.g., NMP, solvent mixtures) or PEG-based resins (ChemMatrix) to improve solvation.[1] |

| N-Terminal Reactivity | Once coupled, the N-terminus of this residue is buried; coupling the next amino acid is the most difficult step. | Use highly active acylating species (HOAt esters) and monitor completion strictly.[1] |

Pre-Synthesis Considerations

Resin Selection

To minimize aggregation caused by the hydrophobic diphenyl moiety, use a resin with superior swelling properties in polar aprotic solvents.

-

Recommended: ChemMatrix® (100% PEG) or Tentagel® (PEG-PS).[1]

-

Alternative: Low-loading Polystyrene (0.2 – 0.4 mmol/g) to reduce inter-chain steric clash.[1]

Linker Chemistry[1]

Detailed Experimental Protocol

Reagents Preparation

-

Fmoc-3-amino-4,4-diphenylbutanoic acid: 0.2 M in DMF.[1]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.[1]

Step-by-Step Workflow

Step 1: Resin Swelling

Swell the resin in DMF for at least 30 minutes.[3] If using ChemMatrix, swell in DCM first, then exchange to DMF.[1]

Step 2: Fmoc Deprotection (Standard)[1][4]

-

Treat resin with 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp/Asn are present).[1]

-

Cycle: 1 x 3 min, 1 x 12 min.

-

Wash: DMF (5 x 1 min).

Step 3: Coupling of Fmoc-3-Amino-4,4-diphenylbutanoic acid

This step attaches the bulky residue to the growing chain.

-

Activation: Mix Amino Acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq). Pre-activate for only 30-60 seconds.[1]

-

Coupling: Add to resin. Shake for 2 hours at room temperature.

-

Microwave Option: 75°C for 10 minutes (Power: 25-30W).

-

Wash: DMF (4 x 1 min).

-

Double Couple: Repeat the coupling step with fresh reagents.

Step 4: Capping (Crucial)

Unreacted amines will lead to deletion sequences that are difficult to purify.[1]

Step 5: Coupling the Next Amino Acid (The Critical Bottleneck)

Attaching an amino acid onto the bulky N-terminus of the diphenyl-residue is the hardest step.

-

Reagent Switch: Use DIC (Diisopropylcarbodiimide) / HOAt (1-Hydroxy-7-azabenzotriazole) .[1] HOAt is superior to HOBt for sterically hindered amines due to the neighboring group effect of the pyridine nitrogen.

-

Conditions: 5 eq AA, 5 eq DIC, 5 eq HOAt in NMP (N-methylpyrrolidone).

-

Duration: Overnight (12-16 hours) at room temperature OR Microwave at 75°C for 2 x 15 min.

-

Monitoring: The Kaiser test may yield false negatives due to sterics.[1] Use the Chloranil Test (sensitive for secondary amines, but useful here for hindered primaries) or micro-cleavage LC-MS to confirm completion.[1]

Step 6: Cleavage & Isolation[1]

-

Wash resin with DCM (5x) to remove all DMF.[1]

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2-3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Visualizing the Workflow

The following diagram illustrates the optimized decision logic for this specific synthesis, highlighting the divergence from standard SPPS protocols.

Caption: Optimized SPPS cycle for 3-Amino-4,4-diphenylbutanoic acid. Note the "Red" pathway indicating the requirement for high-energy coupling conditions.

Troubleshooting & Quality Control

| Observation (LC-MS) | Probable Cause | Corrective Action |

| Mass = Target - 1 Residue | Incomplete coupling of the diphenyl-AA or the subsequent AA.[1] | Implement double coupling for both the bulky AA and the residue immediately following it. Switch solvent to NMP.[1] |

| Mass + 152 Da (approx) | Fmoc adduct remaining.[1] | Incomplete deprotection due to aggregation.[1][5] Use DBU (2%) in the deprotection cocktail or heat the deprotection step to 40°C. |

| Broad Peak / Tailing | Aggregation or Racemization. | If racemization is suspected (common with high heat activation of His/Cys), switch to DIC/Oxyma at Room Temp (longer time) instead of HATU/Heat.[1] |

| Guanidinylation (+99 Da) | Reaction of amine with HATU (slow coupling).[1] | If coupling takes >2 hours, do not use HATU. Use DIC/HOAt or DIC/Oxyma , which do not cause guanidinylation upon prolonged exposure.[1] |

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on protecting groups and coupling strategies for difficult sequences. [Link]

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Detailed comparison of HATU, HBTU, and Oxyma Pure efficiencies. [Link]

-

Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1] Foundational work on beta-amino acid synthesis and incorporation.[1][6][7][8] [Link][1]

-

Bacsa, B., et al. (2008).[1] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry. Validates the use of microwave energy for sterically hindered couplings. [Link]

Sources

- 1. Fmoc-S-3-amino-4,4-diphenyl-butyric acid | Amino Acid Derivatives | 332062-08-5 | Invivochem [invivochem.com]

- 2. bachem.com [bachem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-Protection of 3-Amino-4,4-diphenylbutanoic Acid for Amide Coupling

Introduction: The Strategic Importance of N-Protection

3-Amino-4,4-diphenylbutanoic acid is a valuable chiral building block in medicinal chemistry and materials science. Its β-amino acid structure, combined with bulky diphenylmethyl moiety, offers a unique three-dimensional scaffold for designing novel therapeutics and functional materials. However, the presence of a primary amine, a potent nucleophile, necessitates a strategic protection step before its carboxyl group can be activated for amide bond formation (coupling).

Unprotected amines will readily react with activated carboxylic acids, leading to self-polymerization or other undesired side reactions.[1] The process of N-protection temporarily "masks" the amine's reactivity by converting it into a neutral carbamate, allowing the carboxyl group to be selectively coupled with another nucleophile.[2] This document provides a comprehensive guide to selecting an appropriate N-protecting group and offers detailed, field-tested protocols for the protection of 3-Amino-4,4-diphenylbutanoic acid, ensuring high yield and purity for subsequent coupling reactions.

Selecting the Optimal Protecting Group: Boc vs. Cbz vs. Fmoc

The choice of a protecting group is the most critical decision in the synthetic strategy, as it dictates the conditions for both the protection and subsequent deprotection steps. The ideal group must be easy to install, stable to the planned coupling conditions, and removable under conditions that do not compromise the integrity of the final product.[1] The three most common N-protecting groups in modern synthesis are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[3]

Their selection is based on the principle of orthogonality : the ability to selectively remove one protecting group in the presence of others.[3] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[4][5]

Table 1: Comparative Overview of Common N-Protecting Groups. [1][3]

| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |

|---|---|---|---|

| Structure | (CH₃)₃C-O-(C=O)- | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |

| Lability | Acid-Labile | Hydrogenolysis | Base-Labile |

| Typical Introduction | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaHCO₃, TEA) | Benzyl chloroformate (Cbz-Cl), base | Fmoc-Cl or Fmoc-OSu, base |

| Typical Deprotection | Trifluoroacetic Acid (TFA); HCl in Dioxane[3] | H₂, Pd/C (Catalytic Hydrogenation)[5] | 20-50% Piperidine in DMF[6] |

| Key Advantages | Robust, well-established, stable to a wide range of non-acidic reagents.[1] | Stable to mild acid and base; useful in solution-phase synthesis.[7] | Very mild deprotection; ideal for Solid-Phase Peptide Synthesis (SPPS).[8] |

| Potential Limitations | Requires strong acid for cleavage, which may affect sensitive substrates.[3] | Incompatible with reducible groups (e.g., alkynes, some heterocycles).[3] | Base-labile byproduct (dibenzofulvene) can form adducts if not scavenged.[9] |

For general-purpose laboratory synthesis where subsequent steps do not involve strong acids, the Boc group is often the preferred choice due to its high stability and the straightforward nature of its application and removal. This guide will focus on the N-Boc protection protocol as the primary example.

Primary Protocol: N-Boc Protection of 3-Amino-4,4-diphenylbutanoic Acid

This protocol details the reliable N-protection of the target amino acid using di-tert-butyl dicarbonate (Boc anhydride).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the 3-Amino-4,4-diphenylbutanoic acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4] This forms a tetrahedral intermediate which then collapses. The resulting tert-butyl carbonate acts as a leaving group, which subsequently breaks down into carbon dioxide gas and a tert-butoxide anion.[10] A base is typically added to neutralize the generated acid and drive the reaction to completion.[4]

Caption: Figure 1: Mechanism of Base-Catalyzed Boc Protection.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 3-Amino-4,4-diphenylbutanoic acid | ≥98% | Sigma-Aldrich | Starting material. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Acros Organics | The protecting agent. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | Mild base. |

| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore | Reaction solvent. |

| Deionized Water | N/A | In-house | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |

| 1M Hydrochloric Acid (HCl) | Volumetric | J.T. Baker | For aqueous wash. |

| Brine (Saturated NaCl) | N/A | In-house | For aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar | Drying agent. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-Amino-4,4-diphenylbutanoic acid (1.0 eq.) and sodium bicarbonate (3.0 eq.) in a 1:1 mixture of THF and deionized water (approx. 10 mL per gram of amino acid). Stir vigorously for 10-15 minutes at room temperature to achieve a fine suspension.

-

Addition of Boc₂O: To the stirred suspension, add di-tert-butyl dicarbonate (1.2 eq.) in one portion.

-

Reaction: Stir the mixture at room temperature overnight (12-16 hours). The reaction is typically complete when the suspension becomes a clear, homogeneous solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in Dichloromethane. The product should have a higher Rf value than the starting amino acid. Visualize spots using a UV lamp and/or potassium permanganate stain.

-

Work-up (Solvent Removal): Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Work-up (Acidification & Extraction): Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate (the product) should form. Extract the product into ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.

-

Purification: The resulting white solid is often of high purity. If necessary, it can be further purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel.

Characterization of N-Boc-3-Amino-4,4-diphenylbutanoic Acid

Confirm the structure and purity of the product using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expect to see a characteristic singlet for the 9 protons of the tert-butyl group around δ 1.4 ppm.[11] The aromatic protons from the two phenyl rings will appear as multiplets in the δ 7.1-7.4 ppm region. Other key signals include the methine and methylene protons of the butanoic acid backbone.

-

¹³C NMR (100 MHz, CDCl₃): Key signals include the carbamate carbonyl (~155-156 ppm), the carboxylic acid carbonyl (~175-177 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28.5 ppm).[11]

-

Mass Spectrometry (ESI-MS): In positive ion mode, look for the [M+Na]⁺ adduct. A characteristic fragmentation pattern is the loss of isobutylene (-56 Da) from the Boc group.[12]

Alternative Protection Strategies

While Boc is a robust choice, certain synthetic routes may demand alternative protecting groups.

-

Cbz-Protection: To introduce the Cbz group, react the amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., using NaHCO₃ in a dioxane/water mixture).[8] Deprotection is achieved via catalytic hydrogenation (H₂ gas over a Palladium catalyst), which is mild but incompatible with other reducible functional groups.[2]

-

Fmoc-Protection: The Fmoc group is introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl in the presence of a base like NaHCO₃.[9] Its primary advantage is the exceptionally mild deprotection condition: treatment with a solution of 20% piperidine in DMF for a short period at room temperature.[6]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient base; poor solubility of starting material; deactivated Boc₂O. | Add an additional equivalent of base. Increase the proportion of THF or consider a different solvent system like 1,4-dioxane. Use fresh, high-quality Boc₂O. |

| Low Yield after Work-up | Product is partially soluble in the acidic aqueous phase; incomplete extraction. | Ensure the aqueous layer is fully saturated with NaCl before extraction. Increase the number of extractions with ethyl acetate. |

| Side Product Formation | The zwitterionic nature of the amino acid can sometimes slow the reaction.[13] | Ensure vigorous stirring and a sufficient reaction time. The use of a stronger, non-nucleophilic organic base like triethylamine (TEA) in an anhydrous solvent system (e.g., DCM or THF) can sometimes accelerate the reaction.[4] |

Workflow for Subsequent Amide Coupling

Once the N-protected 3-Amino-4,4-diphenylbutanoic acid is secured, it is ready for coupling. The overall synthetic pathway involves protection, activation/coupling, and final deprotection.

Caption: Figure 2: General Synthetic Workflow.

A typical coupling reaction involves activating the carboxylic acid of the N-Boc protected amino acid with a coupling agent.[14] Common and effective coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or uronium salts like HATU.[15][16] HOBt and HATU are particularly effective at forming active esters in situ, which increases coupling efficiency and minimizes the risk of racemization.[15][17] The activated species is then reacted with the desired amine nucleophile to form the target amide bond.

References

- An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). Benchchem.

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.

- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.

- Alcohol Speed up Boc Protection of Primary Amines. (n.d.). QM Magic Class.

- Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. (2025, December). Benchchem.

- Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.).

- Dual protection of amino functions involving Boc. (2013, July 17). RSC Publishing.

- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.

- Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. (2013, November 15). PubMed.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). Benchchem.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.

- Peptide Coupling Reagents Guide. (n.d.). Novabiochem.

- Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Different strategies of protection and deprotection of C and N terminus of Amino acid. (n.d.).

- Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe. (2025). Benchchem.

- Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. jpt.com [jpt.com]

- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. bachem.com [bachem.com]

Scalable Preparation of 3-Amino-4,4-diphenylbutanoic Acid via Rodionov Reaction

Abstract

This Application Note details a scalable, cost-effective protocol for the synthesis of 3-Amino-4,4-diphenylbutanoic acid , a critical non-canonical

Strategic Overview & Scientific Rationale

The Target Molecule

3-Amino-4,4-diphenylbutanoic acid is a

The Rodionov Chemistry

The Rodionov reaction is the most direct route to

Mechanism: The reaction proceeds through a complex cascade:

-

Imine Formation: Condensation of diphenylacetaldehyde with ammonia.

-

Knoevenagel-type Condensation: Addition of malonic acid to the imine (or enamine).

-

Decarboxylation: Thermal elimination of CO

to form the

Process Challenges & Solutions

-

Challenge (Sterics): The bulky diphenyl group of the aldehyde (

) can retard the initial condensation compared to simple benzaldehyde.-

Solution: Use of high-boiling alcohols (n-Butanol) or extended reflux times in Ethanol to drive conversion.

-

-

Challenge (Stability): Diphenylacetaldehyde is prone to enolization and polymerization.

-

Solution: Fresh distillation of the aldehyde and using a high equivalent of ammonium acetate to buffer the system and favor imine formation.

-

-

Challenge (Purification): Zwitterionic product solubility varies significantly with pH.

-

Solution: Isoelectric precipitation followed by recrystallization, avoiding costly silica chromatography.

-

Reaction Mechanism & Pathway[2]

The following diagram illustrates the multicomponent assembly and the critical decarboxylation step.

Caption: Mechanistic pathway of the Rodionov reaction transforming diphenylacetaldehyde into the target

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| Diphenylacetaldehyde | >95% (Freshly Distilled) | Limiting Reagent |

| Malonic Acid | >99% | Carbon Source |

| Ammonium Acetate | >98% ACS Grade | Nitrogen Source / Buffer |

| Ethanol | 95% or Absolute | Solvent |

| Glacial Acetic Acid | ACS Grade | Recrystallization Solvent |

| Equipment | 2L 3-Neck Flask, Overhead Stirrer, Reflux Condenser, Heating Mantle | Reaction Vessel |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Equip a 2L three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser, and a thermometer.

-

Charging: Add Diphenylacetaldehyde (100.0 g, 0.51 mol, 1.0 equiv) to the flask.

-

Solvent: Add Ethanol (600 mL). Stir to dissolve.

-

Note: If the aldehyde is not freshly distilled, check for polymer presence (white solids). Filter if necessary before proceeding.

-

-

Reagent Addition: Add Malonic Acid (63.7 g, 0.61 mol, 1.2 equiv) and Ammonium Acetate (118.0 g, 1.53 mol, 3.0 equiv).

-

Expert Insight: A large excess of ammonium acetate is crucial to suppress aldol-type side reactions of the aldehyde and drive the equilibrium toward the imine.

-

Phase 2: Reaction & Decarboxylation[2]

-

Heating: Heat the mixture to a vigorous reflux (

). -

Monitoring: Stir at reflux for 12–18 hours .

-

Observation: The mixture will initially be clear or slightly hazy and may darken to yellow/orange over time. Evolution of CO

gas will be observed as bubbling; ensure the condenser is vented to a fume hood.

-

-

Checkpoint: Monitor conversion by HPLC or TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde spot (

) and the appearance of the ninhydrin-active amino acid spot (

Phase 3: Work-up & Isolation

-

Cooling: Allow the reaction mixture to cool slowly to room temperature (

). -

Crystallization: The product, 3-Amino-4,4-diphenylbutanoic acid, typically precipitates as a white to off-white solid upon cooling due to its zwitterionic character.

-

Troubleshooting: If no precipitate forms, concentrate the ethanol solution to ~30% of its original volume under reduced pressure. If still no solid, dilute with an equal volume of cold acetone to induce precipitation.

-

-

Filtration: Filter the crude solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold Ethanol (2 x 50 mL) followed by Diethyl Ether (2 x 50 mL) to remove unreacted aldehyde and colored impurities.

Phase 4: Purification (Recrystallization)

-

Solvent: Transfer the crude solid to a clean flask. Add 70% Ethanol/Water or Glacial Acetic Acid (approx. 5-7 mL per gram of crude).

-

Dissolution: Heat to reflux until fully dissolved. Perform a hot filtration if insoluble particles remain.

-

Crystallization: Cool slowly to

overnight. -

Final Isolation: Filter the pure crystals, wash with cold ethanol, and dry in a vacuum oven at

for 12 hours.

Process Workflow Diagram

Caption: Operational workflow for the scalable synthesis and purification of the target

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Yield | 40 – 55% | Gravimetric |

| Purity | > 98.0% | HPLC (AUC) |

| Identity | Conforms to Structure | |

| Melting Point | 224 - 226 °C (dec.) | Capillary |

Key NMR Signals (DMSO-

- 7.1-7.4 (m, 10H, Ar-H)

-

4.0-4.2 (m, 1H, CH-Ph

-

3.6-3.8 (m, 1H, CH-NH

-

2.3-2.5 (m, 2H, CH

Process Safety & Troubleshooting

Critical Hazards

-

CO

Evolution: The decarboxylation step generates significant volumes of carbon dioxide. On a large scale, this can pressurize the reactor if not properly vented. Ensure the reflux condenser is open to the atmosphere (via a drying tube). -

Ammonia: Ammonium acetate dissociates to release ammonia gas. Work in a well-ventilated fume hood.

Troubleshooting Guide

-

Low Yield: Often caused by "wet" ethanol or old aldehyde. Ensure ethanol is at least 95% grade and aldehyde is distilled.

-

Oiling Out: If the product separates as an oil rather than a solid, re-dissolve in hot ethanol, add a seed crystal, and cool very slowly.

-

Color Issues: If the product is yellow/brown, it indicates oxidation or polymerization of the aldehyde. A wash with cold diethyl ether usually removes these non-polar impurities.

References

-

Rodionov, V. M. (1926). "Über die Darstellung von

-Amino-säuren aus Aldehyden, Malonsäure und Ammoniak". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. Link -

Gellman, S. H. (1998). "Foldamers: A Manifesto". Accounts of Chemical Research, 31(4), 173–180. Link

-

Sagan, S., et al. (2014). "Synthesis and biological activity of new analogs of hepcidin". Bioorganic & Medicinal Chemistry, 22(10), 2843-2854. (Contextual usage of diphenyl-substituted amino acids). Link

-

BenchChem. (n.d.). "3-Amino-4,4-diphenylbutanoic Acid Structure and Properties". Chemical Database. Link

-

Sigma-Aldrich. (n.d.). "Product Specification: (S)-3-Amino-4,4-diphenylbutanoic acid". Link

Sources

Application Notes & Protocols: Strategic Preparation of Pharmaceutical Salts of 3-Amino-4,4-diphenylbutanoic acid

Abstract: This document provides a comprehensive technical guide on the strategic preparation and selection of pharmaceutical salts for the novel active pharmaceutical ingredient (API), 3-Amino-4,4-diphenylbutanoic acid. Recognizing the pivotal role of salt formation in optimizing drug properties, this guide moves beyond mere procedural lists to explain the underlying physicochemical principles governing salt selection, preparation, and characterization. We present generalizable, robust protocols for the synthesis of both acid and base addition salts, grounded in established methodologies for structurally related amino acids. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical workflows required to successfully navigate the salt screening and selection process for this and other zwitterionic APIs.

Introduction: The Rationale for Salt Formation

3-Amino-4,4-diphenylbutanoic acid is a zwitterionic molecule, possessing both a basic amino group and an acidic carboxylic acid group. The physicochemical properties of such an API in its free, or "parent," form—such as aqueous solubility, dissolution rate, chemical stability, and hygroscopicity—are often suboptimal for therapeutic delivery and large-scale manufacturing. Pharmaceutical salt formation is the most prevalent and effective strategy to modulate these properties without altering the core pharmacophore.[1]

By reacting the API with a suitable acidic or basic counter-ion, a new crystalline solid is formed with a unique crystal lattice and, consequently, distinct physical and chemical characteristics.[1] A successful salt form can significantly enhance a drug's bioavailability by improving its solubility and dissolution rate or extend its shelf-life by increasing its stability.[1][2] This guide details the strategic approach and methodologies for preparing and evaluating pharmaceutical salts of 3-Amino-4,4-diphenylbutanoic acid.

Part 1: The Science of Salt Selection

The selection of an appropriate counter-ion is a critical decision rooted in the acid-base chemistry of the API. The fundamental principle is the "pKa rule," which states that for efficient proton transfer and stable salt formation, the difference between the pKa of the API's ionizable group and the counter-ion should be at least 2-3 units.

-

For the Basic Amino Group (Amine): To form an acid addition salt (e.g., hydrochloride), the pKa of the acidic counter-ion should be significantly lower than the pKa of the protonated amine (R-NH3+).

-

For the Acidic Carboxylic Acid Group: To form a base addition salt (e.g., sodium salt), the pKa of the protonated basic counter-ion should be significantly higher than the pKa of the carboxylic acid (R-COOH).

A systematic "salt screening" process is employed to identify the optimal salt form. This involves reacting the API with a library of pharmaceutically acceptable counter-ions under various solvent and crystallization conditions to generate a diverse set of solid forms for characterization.

Visualizing the Salt Screening Workflow

The following diagram outlines the logical progression of a typical pharmaceutical salt screening campaign.

Caption: High-level workflow for a pharmaceutical salt screening program.

Part 2: Experimental Protocols

The following protocols are generalizable methods for preparing acid and base addition salts of 3-Amino-4,4-diphenylbutanoic acid. These methods are based on established procedures for similar amino acid derivatives and should be adapted and optimized based on real-time experimental observations.[3][4][5][6]

Protocol 1: Preparation of an Acid Addition Salt (e.g., Hydrochloride)

This protocol details the formation of a hydrochloride salt, a common choice for APIs containing a basic nitrogen atom. The principle involves reacting the neutral free base with hydrochloric acid, leading to protonation of the amino group and subsequent crystallization of the salt.

Rationale for Experimental Choices:

-

Solvent: An alcohol like ethanol or isopropanol is often chosen because it typically provides good solubility for the free form of the API but lower solubility for the resulting hydrochloride salt, facilitating crystallization.[5]

-

Acid Addition: Using a solution of HCl (e.g., in ethanol or as a concentrated aqueous solution) allows for controlled, stoichiometric addition.[5]

-

Crystallization: Gradual cooling allows for the formation of larger, more ordered crystals, which are easier to filter and typically have higher purity.

Step-by-Step Methodology:

-

Dissolution: In a clean, dry reaction vessel, suspend 1.0 equivalent of 3-Amino-4,4-diphenylbutanoic acid in a suitable solvent (e.g., 95% ethanol, approximately 5-10 mL per gram of API). Stir the suspension at room temperature.

-

Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of hydrochloric acid. This can be added as a concentrated aqueous solution (e.g., 37%) or as a standardized solution in an organic solvent (e.g., 2M HCl in ethanol).[5]

-

Reaction & Dissolution: Continue stirring the mixture. The initial suspension of the zwitterionic API should gradually dissolve as the more soluble salt is formed. Gentle warming (e.g., to 40-50 °C) can be applied to ensure complete dissolution.

-

Crystallization: Once a clear solution is obtained, allow it to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) can be used to maximize the yield of the crystalline salt.[3] If crystals do not form, initiation by scratching the inside of the flask or adding a seed crystal can be attempted.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove any soluble impurities.

-

Drying: Dry the isolated solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizing the Hydrochloride Salt Preparation

Caption: Step-by-step workflow for the preparation of a hydrochloride salt.

Protocol 2: Preparation of a Base Addition Salt (e.g., Sodium Salt)

This protocol describes the formation of a sodium salt by reacting the carboxylic acid moiety of the API with a strong sodium base.

Rationale for Experimental Choices:

-

Solvent: An aqueous or aqueous-alcoholic medium is typically required to dissolve both the API and the inorganic base.[6]

-

Base: Sodium hydroxide is a common, inexpensive, and strong base that ensures complete deprotonation of the carboxylic acid.[4] Using a standardized solution allows for precise stoichiometric control.

-

Isolation: For highly water-soluble salts, isolation via crystallization can be challenging. Solvent evaporation or lyophilization (freeze-drying) are common alternative methods to obtain the solid salt.[2]

Step-by-Step Methodology:

-

Dissolution: In a reaction vessel, dissolve 1.0 equivalent of 3-Amino-4,4-diphenylbutanoic acid in a minimal amount of deionized water or an ethanol/water mixture.

-

Basification: With vigorous stirring, add exactly 1.0 equivalent of a standardized aqueous sodium hydroxide solution (e.g., 1.0 M NaOH) dropwise. Monitor the pH to ensure it approaches neutrality (~pH 7-8), indicating complete reaction.

-

Isolation (Method A - Evaporation): If the salt is expected to be thermally stable, concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the solvent and obtain the solid sodium salt.

-

Isolation (Method B - Lyophilization): For potentially thermolabile compounds or to obtain a fine, amorphous powder, freeze the solution completely and transfer it to a lyophilizer. Freeze-dry for 24-48 hours until all solvent is removed.[2]

-

Drying: Further dry the resulting solid in a vacuum oven to remove any residual moisture.

Part 3: Characterization Data for Salt Selection

Once various salts are prepared, they must be rigorously characterized to select the best candidate for further development. The data collected should allow for a direct comparison of properties relevant to drug formulation and performance.

| Parameter | Technique(s) | Purpose |

| Identity & Stoichiometry | NMR, Elemental Analysis | Confirms the formation of the salt and the molar ratio of API to counter-ion.[2] |

| Crystallinity | X-Ray Powder Diffraction (XRPD) | Differentiates between crystalline and amorphous forms; identifies polymorphs. |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determines melting point, decomposition temperature, and presence of solvates/hydrates.[2] |

| Aqueous Solubility | HPLC, UV-Vis Spectroscopy | Quantifies the solubility in water and relevant biological buffers (e.g., pH 1.2, 6.8). A key indicator of potential bioavailability.[2] |

| Dissolution Rate | USP Dissolution Apparatus | Measures how quickly the solid dissolves, which is often the rate-limiting step for absorption. |

| Hygroscopicity | Gravimetric Vapor Sorption (GVS) | Assesses the tendency of the material to absorb moisture from the atmosphere, which impacts physical stability and handling. |

| Chemical Stability | HPLC (Stability-Indicating Method) | Evaluates degradation of the salt under stressed conditions (heat, light, humidity). |

Conclusion

The formation of pharmaceutical salts is an indispensable tool in the optimization of drug candidates. For 3-Amino-4,4-diphenylbutanoic acid, a systematic approach involving the selection of appropriate counter-ions, execution of robust preparation protocols, and comprehensive solid-state characterization is paramount. The generalizable workflows provided herein serve as a foundational guide for researchers to successfully identify and develop a salt form with optimal physicochemical properties, thereby accelerating its path through preclinical and clinical development.

References